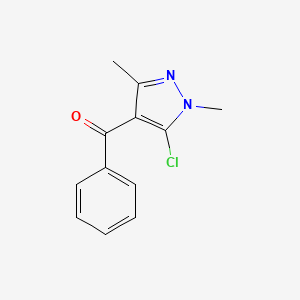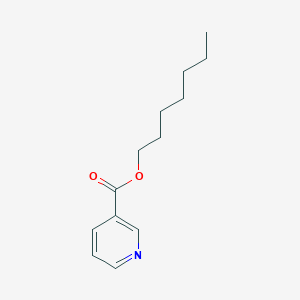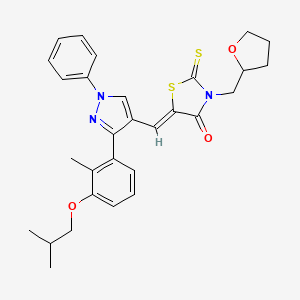![molecular formula C24H22N2O5 B12010303 [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12010303.png)
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a hydrazone linkage, which is known for its versatility in forming stable structures and participating in diverse chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves the condensation of 4-ethoxybenzoic acid with 4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl hydrazine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to accelerate the reaction rate and ensure complete conversion of the reactants.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of polar solvents and condensing agents can further enhance the efficiency of the reaction, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydrazines.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the formation of hydrazone-based ligands and catalysts. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its hydrazone linkage can interact with active sites of enzymes, modulating their activity.
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new therapeutics.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets through its hydrazone linkage. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in terms of keto-enol tautomerism.
Vanillin acetate: Another aromatic ester with applications in organic synthesis and flavoring.
Uniqueness
What sets [4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart is its hydrazone linkage, which provides unique reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H22N2O5 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-2-30-20-14-10-19(11-15-20)24(29)31-21-12-8-17(9-13-21)16-25-26-23(28)22(27)18-6-4-3-5-7-18/h3-16,22,27H,2H2,1H3,(H,26,28)/b25-16+ |
InChIキー |
AYKHFIJBYPVNRG-PCLIKHOPSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)



![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12010235.png)
![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010241.png)





![2-(1-naphthylamino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide](/img/structure/B12010298.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010304.png)

